molecular formula C26H25N3O5 B2919147 1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one CAS No. 920626-13-7

1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one

Cat. No.: B2919147
CAS No.: 920626-13-7
M. Wt: 459.502
InChI Key: WLRFPYYQGDHFJX-UHFFFAOYSA-N
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Description

The compound 1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a furan-2-yl moiety. The pyrazoline ring is linked via a 2-oxoethoxy bridge to a 4-phenylpyrrolidin-2-one group. Pyrazoline derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and analgesic properties . The methoxy group on the phenyl ring may enhance lipophilicity and influence pharmacokinetics, while the furan substituent could contribute to π-π stacking interactions in biological targets. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL .

Properties

IUPAC Name

1-[4-[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c1-32-20-10-6-18(7-11-20)22-16-23(24-4-3-15-33-24)29(27-22)26(31)17-34-21-12-8-19(9-13-21)28-14-2-5-25(28)30/h3-4,6-13,15,23H,2,5,14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFPYYQGDHFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)COC4=CC=C(C=C4)N5CCCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920626-13-7
Record name 1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or ketoester under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Attachment of the methoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with a nucleophile.

    Formation of the pyrrolidinone moiety: This can be synthesized via a cyclization reaction involving an amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Furanone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.

Industry

In the materials science industry, this compound could be used in the development of new materials with unique properties. Its diverse functional groups may contribute to the formation of polymers or other advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of 1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparison of the target compound with analogous pyrazoline derivatives reveals key differences in substituents, linkers, and biological activities:

Compound Name Core Structure Substituents Linker/Bridge Reported Biological Activity Reference
Target compound 4,5-dihydro-1H-pyrazole 3-(4-methoxyphenyl), 5-(furan-2-yl) 2-oxoethoxy → pyrrolidin-2-one Not explicitly reported -
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one 4,5-dihydro-1H-pyrazole 3-(thiophen-2-yl), 5-(4-hydroxyphenyl) Ethoxy → pyrrolidinyl ethanone Not reported
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one 4,5-dihydro-1H-pyrazole 3-(4-chlorophenyl), 5-(4-isopropylphenyl) Propan-1-one Antitumor, antimicrobial
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole 4,5-dihydro-1H-pyrazole 3-(biphenyl-4-yl), 5-(4-methoxyphenyl) Direct linkage Analgesic
2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol 1H-pyrazole (non-dihydro) 3-(4-methoxyphenyl), 5-phenyl Hydroxyphenyl group Not reported

Key Observations

Substituent Effects: The 4-methoxyphenyl group in the target compound and ’s compound may enhance membrane permeability due to its electron-donating methoxy group . Furan vs. Thiophene: The target compound’s furan-2-yl group (: thiophene-2-yl) differs in polarity and aromaticity. Thiophene’s higher lipophilicity may improve bioavailability, while furan’s oxygen atom could participate in hydrogen bonding .

Linker Modifications: The 2-oxoethoxy-pyrrolidin-2-one bridge in the target compound contrasts with the pyrrolidinyl ethanone linker in . Pyrrolidin-2-one’s lactam structure may confer better solubility compared to the ketone group in .

Biological Activity Trends: Pyrazoline derivatives with chlorophenyl () or biphenyl () groups exhibit antitumor and analgesic activities, respectively.

Conformational Analysis: Dihedral angles between the pyrazoline core and substituent rings (e.g., 16.83°–51.68° in ) influence molecular planarity and receptor binding. The target compound’s ethoxy-pyrrolidinone linker may impose steric constraints, altering its bioactive conformation .

Biological Activity

The compound 1-(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}phenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

  • Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Pyrazole moiety : Associated with diverse pharmacological effects, including anti-inflammatory and anticancer properties.
  • Pyrrolidinone structure : Often linked to neuroactive compounds and can influence pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to the compound . For instance:

  • Cell Line Studies : A study by Wei et al. demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM . Similarly, other derivatives showed promising results against various cancer cell lines, indicating that modifications in structure can enhance efficacy.
CompoundCell LineIC50 (µM)
Pyrazole Derivative 1A54926
Pyrazole Derivative 2MCF-70.46
Pyrazole Derivative 3HCT1160.39

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

The mechanisms through which the compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Kinases : Many pyrazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance, inhibition of Aurora-A kinase has been reported with IC50 values as low as 0.16 µM for certain derivatives .
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a critical mechanism for anticancer agents. Studies indicate that specific modifications in the pyrazole structure can enhance apoptotic signaling pathways .

Case Studies

Several case studies have provided insights into the effectiveness of this compound:

  • Study on MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value of 0.46 µM, suggesting strong potential as an anticancer agent against breast cancer .
  • In Vivo Studies : While most current data focuses on in vitro studies, preliminary animal models have indicated that similar compounds can reduce tumor size significantly when administered at therapeutic doses.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones to form the pyrazoline core, followed by etherification to introduce the pyrrolidinone moiety. For example, refluxing 3,5-diaryl-4,5-dihydro-1Н-pyrazole with an ethanol medium (2–4 hours) yields intermediates, which are then coupled via nucleophilic substitution or palladium-catalyzed cross-coupling. Purification via recrystallization (DMF-EtOH mixtures) or column chromatography is critical for product purity .

Q. Which spectroscopic methods are essential for structural characterization?

Key techniques include:

  • NMR (¹H, ¹³C): Assigns proton environments (e.g., pyrazoline CH₂ groups at δ 3.1–4.0 ppm) and confirms substitution patterns.
  • LCMS: Verifies molecular weight (e.g., [M+H]⁺ peaks).
  • IR: Identifies functional groups like the pyrrolidinone carbonyl (~1700 cm⁻¹).
  • Single-crystal XRD: Resolves dihedral angles between aromatic rings (e.g., methoxyphenyl vs. furan) and confirms stereochemistry .

Q. How is the purity of synthesized batches validated?

Purity is assessed via HPLC (≥95% area under the curve), TLC (Rf consistency), and melting point analysis. Recrystallization from polar aprotic solvents (e.g., DMF-EtOH) removes unreacted precursors. Elemental analysis (C, H, N) further validates stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance pyrazoline ring formation?

Variables include:

  • Solvent polarity: Ethanol promotes cyclization, while DMF may stabilize intermediates.
  • Catalysts: Acidic conditions (e.g., glacial acetic acid) accelerate hydrazine-ketone condensation.
  • Temperature: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 2 hours under reflux). Monitoring via TLC ensures reaction completion before workup .

Q. What strategies address discrepancies in spectroscopic data between batches?

Contradictions may arise from polymorphs or residual solvents. Solutions include:

  • DSC/TGA: Identifies thermal stability differences.
  • Powder XRD: Detects crystalline vs. amorphous forms.
  • Repetitive recrystallization: Eliminates solvent inclusion complexes. Cross-referencing with literature (e.g., dihedral angles in ) clarifies structural consistency .

Q. How does the methoxyphenyl group influence the compound's electronic properties?

The electron-donating methoxy group stabilizes the pyrazoline ring via resonance, altering reactivity in electrophilic substitutions. Computational studies (DFT) can map charge distribution, while Hammett plots correlate substituent effects with reaction rates .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition assays: Target kinases or cyclooxygenases using fluorogenic substrates.
  • Cell viability assays (MTT): Test cytotoxicity in cancer cell lines (e.g., HeLa).
  • Receptor binding studies: Radiolabeled ligands quantify affinity for serotonin or dopamine receptors, leveraging structural analogs from .

Q. How is the hydrolytic stability of the 2-oxoethoxy linker assessed?

Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with HPLC monitoring. Degradation products (e.g., free carboxylic acids) are compared to synthetic standards. Antioxidants (e.g., BHT) may mitigate furan ring oxidation .

Methodological Considerations

Q. What crystallographic parameters are critical for resolving the compound's conformation?

Single-crystal XRD analysis requires:

  • Data-to-parameter ratio >15: Ensures model reliability.
  • Hydrogen bonding motifs: O–H⋯N interactions stabilize crystal packing.
  • Dihedral angles: Between pyrazoline and aryl rings (e.g., 16.83° for methoxyphenyl in ) .

Q. How can palladium-catalyzed reductive cyclization improve synthetic efficiency?

Using formic acid derivatives as CO surrogates () enables one-pot cyclization of nitroarenes, reducing steps for pyrrolidinone formation. Optimizing ligand choice (e.g., XPhos) enhances yield and selectivity .

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